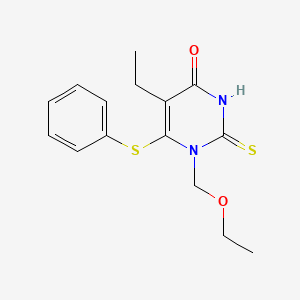![molecular formula C11H18O2 B12672017 Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate CAS No. 80916-49-0](/img/structure/B12672017.png)
Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate is an organic compound with the molecular formula C11H18O2. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique chemical properties. This compound is often used in the synthesis of various organic molecules and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate typically involves the esterification of 5-methylbicyclo[2.2.1]heptane-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The rigid bicyclic structure of the compound also contributes to its unique reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Similar in structure but with a double bond in the bicyclic ring.
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: Another derivative with a methyl ester group and a double bond.
Uniqueness
Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate is unique due to its methyl substitution on the bicyclic ring, which affects its chemical reactivity and physical properties. This substitution can influence the compound’s stability, solubility, and interaction with other molecules, making it distinct from other similar compounds .
Properties
CAS No. |
80916-49-0 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-3-13-11(12)10-6-8-5-9(10)4-7(8)2/h7-10H,3-6H2,1-2H3 |
InChI Key |
WAVFHBURNUYTHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CC1CC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


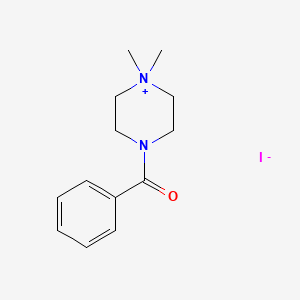
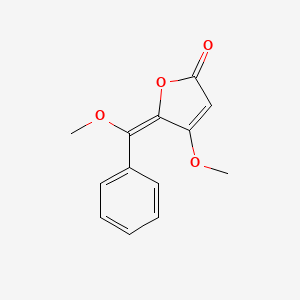
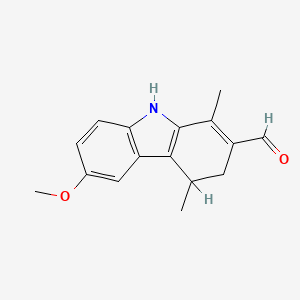
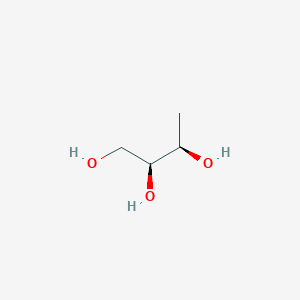
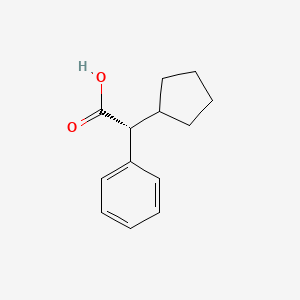

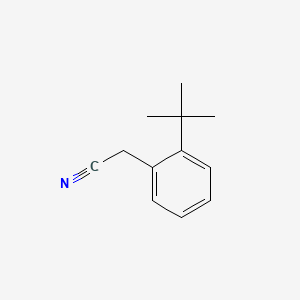
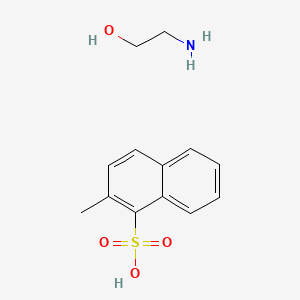
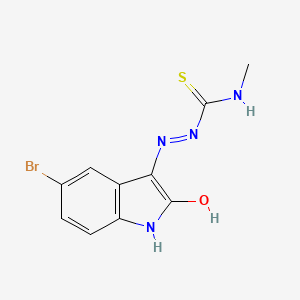

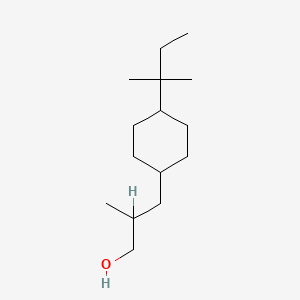
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
